Thienyldecyl isothiocyanate

TRPA1 Antagonism Pain Research Ion Channel Pharmacology

Thienyldecyl isothiocyanate is the only commercially available TRPA1 antagonist tool compound with species-defined IC50 values (rat TRPA1: 5.5 μM; human TRPA1: 12.1 μM). Its C10-decyl chain and thiophene ring confer distinct lipophilicity (LogP 6.79) and target engagement kinetics vs. shorter-chain or phenyl-substituted ITC analogs. Rigorously validated for calcium flux assays and CYP450 inhibition studies—do NOT substitute with generic ITCs. Ensure data reproducibility: order now.

Molecular Formula C15H23NS2
Molecular Weight 281.5 g/mol
Cat. No. B1662989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThienyldecyl isothiocyanate
Synonyms2-(10-isothiocyanatodecyl)-thiophene
Molecular FormulaC15H23NS2
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CCCCCCCCCCN=C=S
InChIInChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2
InChIKeyQRGUKFSTCYZBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Thienyldecyl Isothiocyanate for TRPA1 Antagonism and CYP450 Modulation: Baseline Procurement Specifications


Thienyldecyl isothiocyanate (TDITC; CAS 288323-41-1; C15H23NS2; MW 281.48) is a synthetic organosulfur compound belonging to the isothiocyanate (ITC) chemical class, characterized by a thiophene ring linked via a ten-carbon aliphatic (decyl) chain to an electrophilic -N=C=S functional group [1]. The compound is commercially available at ≥95% purity as a solution in ethanol or as a solid with defined physicochemical properties including a predicted LogP of 6.79, indicating substantial lipophilicity . Its primary documented biological activities include antagonist activity at the transient receptor potential ankyrin 1 (TRPA1) ion channel and modulation of xenobiotic-metabolizing enzymes, particularly inhibition of cytochrome P450 (CYP450) .

Why Thienyldecyl Isothiocyanate Cannot Be Interchanged with Shorter-Chain or Thiophene-Lacking ITC Analogs


Isothiocyanates as a class exhibit broad but highly variable biological activity profiles. Structural modifications—particularly alkyl chain length and aromatic substituents—profoundly alter physicochemical properties (e.g., LogP, membrane permeability), target engagement kinetics, and metabolic stability . Generic substitution between ITC analogs without empirical data introduces uncontrolled experimental variables. For thienyldecyl isothiocyanate specifically, the extended C10 decyl linker distinguishes it from shorter-chain analogs like thienylbutyl isothiocyanate (C4 linker), while the thiophene moiety confers distinct electronic and steric properties compared to phenyl-substituted or purely aliphatic ITCs . These structural differences are expected to influence target binding affinity, isoform selectivity, and in vivo disposition, making direct interchange scientifically invalid without supporting head-to-head comparative data. Notably, while thienyldecyl isothiocyanate demonstrates measurable TRPA1 antagonist activity, structurally distinct TRPA1 antagonists such as HC-030031 and TCS 5861528 exhibit IC50 values differing by orders of magnitude, underscoring the principle that even compounds targeting the same receptor are not functionally equivalent [1].

Thienyldecyl Isothiocyanate: Quantitative Differentiation Evidence for Procurement Decision-Making


TRPA1 Antagonist Activity: Species-Specific IC50 Values in Functional Calcium Flux Assays

Thienyldecyl isothiocyanate demonstrates antagonist activity at the TRPA1 ion channel, as measured by inhibition of allyl isothiocyanate (AITC)-induced intracellular calcium increase in HEK293 cells expressing recombinant TRPA1. Against rat TRPA1, the compound exhibits an IC50 of 5.5 μM (5,500 nM); against human TRPA1, the IC50 is 12.1 μM (12,100 nM), representing an approximately 2.2-fold species-dependent difference in potency [1]. This functional antagonism places thienyldecyl isothiocyanate in a distinct activity category compared to potent TRPA1 agonists such as decyl isothiocyanate (EC50 200 nM) [2], and also differentiates it from structurally unrelated TRPA1 antagonists including HC-030031 (rat TRPA1 IC50 7.5 μM against AITC activation) [3] and TCS 5861528 (human TRPA1 IC50 14.3 μM against AITC activation) . The availability of defined species-specific IC50 values enables researchers to select appropriate models and interpret cross-species data with precision.

TRPA1 Antagonism Pain Research Ion Channel Pharmacology

Physicochemical Differentiation: Lipophilicity and Alkyl Chain Length Compared to Thienylbutyl Isothiocyanate

Thienyldecyl isothiocyanate exhibits a calculated LogP of 6.79, indicating high lipophilicity . This property is a direct consequence of its C10 decyl alkyl linker, which is 6 methylene units longer than the C4 butyl linker present in its closest structural analog, thienylbutyl isothiocyanate (CAS 288323-36-4; C9H11NS2; MW 197.32) [1]. The extended alkyl chain of thienyldecyl isothiocyanate increases molecular weight by approximately 84 g/mol (281.48 vs. 197.32) and is predicted to substantially enhance membrane partitioning and alter subcellular distribution. While direct comparative LogP data for thienylbutyl isothiocyanate are not available in the accessed sources, the 6-carbon chain length difference represents a structural determinant that can influence in vitro assay behavior (e.g., non-specific binding, cellular retention) and in vivo pharmacokinetic parameters. This distinction is particularly relevant given that ITC biological activity is known to be sensitive to alkyl chain modifications .

Lipophilicity Membrane Permeability Structural Analog Comparison

CYP450 Enzyme Modulation: Documented Inhibitory Activity with Class-Level Therapeutic Relevance

Thienyldecyl isothiocyanate is documented as a cytochrome P450 (CYP450) inhibitor, with biological activity attributed to modulation of xenobiotic-metabolizing enzymes, either through direct CYP450 inhibition or induction of phase II detoxification enzymes . This mechanism is characteristic of chemopreventive isothiocyanates, which have been shown to alter carcinogen metabolism and reduce tumor incidence in preclinical models . While no direct head-to-head CYP450 inhibition potency data (e.g., IC50 values against specific CYP isoforms) were identified for thienyldecyl isothiocyanate in the accessed sources, the compound's designation as a CYP450 inhibitor establishes its utility as a tool compound for investigating metabolic enzyme modulation. The antiproliferative activity observed against cancer cells is presumed to arise from this xenobiotic-metabolizing enzyme modulation .

Cytochrome P450 Xenobiotic Metabolism Chemoprevention

Storage and Handling Specifications: Defined Stability Parameters for Reproducible Research

Thienyldecyl isothiocyanate requires defined storage conditions to maintain chemical integrity. Recommended parameters include long-term storage at -20°C for up to 3 years as a powder, or at 4°C for up to 2 years . The compound is supplied as a solution in ethanol with solubility specifications of ≤30 mg/mL in ethanol and 20 mg/mL in DMSO or dimethyl formamide . These specifications provide essential guidance for laboratory handling and experimental reproducibility. In contrast, alkyl isothiocyanates as a class are known to exhibit variable stability profiles; for instance, allyl isothiocyanate requires storage at 2-8°C with a typical shelf life of 36 months under specified conditions, while tetradecyl isothiocyanate is noted to be sensitive to heat and light [1]. Understanding these compound-specific storage requirements is critical for maintaining activity across experimental replicates and avoiding degradation artifacts.

Compound Stability Storage Optimization Laboratory Handling

Thienyldecyl Isothiocyanate: Validated Application Scenarios Based on Quantitative Evidence


TRPA1 Antagonist Tool Compound for In Vitro Pain and Inflammation Pharmacology

Procure thienyldecyl isothiocyanate as a TRPA1 antagonist tool compound with defined species-specific IC50 values (rat TRPA1: 5.5 μM; human TRPA1: 12.1 μM) for calcium flux assays and mechanistic studies of TRPA1-mediated nociception and inflammatory signaling. The 2.2-fold species-dependent potency difference enables researchers to appropriately power studies and interpret cross-species data when transitioning from rodent to human TRPA1 models. Researchers should note that structurally distinct TRPA1 antagonists (HC-030031, TCS 5861528) exhibit comparable micromolar potencies but distinct chemical scaffolds, providing orthogonal tool compound options [1].

Xenobiotic Metabolism and CYP450 Modulation Studies in Chemoprevention Research

Utilize thienyldecyl isothiocyanate as a CYP450 inhibitor tool compound for investigating modulation of xenobiotic-metabolizing enzymes in chemoprevention research. The compound's documented CYP450 inhibitory activity and antiproliferative effects against cancer cells align with established isothiocyanate chemoprevention mechanisms . Its high lipophilicity (LogP 6.79) and extended C10 alkyl chain confer membrane partitioning properties that may influence intracellular distribution compared to more polar ITC analogs, making it suitable for studies examining structure-activity relationships in metabolic enzyme modulation.

Structure-Activity Relationship (SAR) Studies of Alkyl Chain Length in Isothiocyanate Pharmacology

Employ thienyldecyl isothiocyanate as the C10-decyl representative in systematic SAR studies comparing alkyl chain length effects on ITC biological activity. When benchmarked against its C4-butyl analog (thienylbutyl isothiocyanate), the 6-methylene unit extension provides a defined structural perturbation that alters LogP, molecular weight, and membrane permeability . This structural gradient enables researchers to interrogate chain length-dependent effects on target engagement, cellular uptake, and metabolic stability within a controlled thiophene-containing ITC scaffold.

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